2-BUTENE-1,1,1-D3

Singlet oxygen ene reaction Product isotope effect Reaction mechanism

2-Butene-1,1,1-d3 (CAS 116008-90-3) is a site-selectively deuterated isotopologue of 2-butene, supplied as a cis/trans geometric isomer mixture with isotopic enrichment specified at 99 atom % D and chemical purity of 98% (CP). With molecular formula CH3CH=CHCD3 and molecular weight 59.13 g/mol, this gaseous compound bears three deuterium atoms exclusively at the terminal methyl position (C-1), producing a diagnostically clean M+3 mass shift relative to the unlabeled parent (2-butene, MW 56.11).

Molecular Formula C4H5D3
Molecular Weight 59.12
CAS No. 116008-90-3
Cat. No. B1142325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-BUTENE-1,1,1-D3
CAS116008-90-3
Molecular FormulaC4H5D3
Molecular Weight59.12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butene-1,1,1-D3 (CAS 116008-90-3): A Site-Specific Deuterated C4 Olefin Isotopologue for Quantitative Mechanistic and Analytical Tracing


2-Butene-1,1,1-d3 (CAS 116008-90-3) is a site-selectively deuterated isotopologue of 2-butene, supplied as a cis/trans geometric isomer mixture with isotopic enrichment specified at 99 atom % D and chemical purity of 98% (CP) . With molecular formula CH3CH=CHCD3 and molecular weight 59.13 g/mol, this gaseous compound bears three deuterium atoms exclusively at the terminal methyl position (C-1), producing a diagnostically clean M+3 mass shift relative to the unlabeled parent (2-butene, MW 56.11) . This regiospecific labeling pattern is structurally confirmed by InChI key IAQRGUVFOMOMEM-VGIDZVCYSA-N and SMILES notation [2H]C([2H])([2H])\C=C\C . The compound is classified as a flammable gas (bp 1 °C, flash point −20 °C) and is commercially available in 0.25 L and 0.5 L lecture bottles or break-seal glass flasks, requiring vacuum-line handling for product withdrawal .

Why Generic Deuterated Butene Substitution Fails: The Functional Cost of Regioisomeric and Perdeuterated Alternatives to 2-Butene-1,1,1-D3


Deuterated butenes are not interchangeable in applications requiring position-specific isotopic tracing. 2-Butene-1,1,1-d3 places all deuterium atoms at the C-1 methyl group, yielding a clean, predictable M+3 mass shift without isotopic dilution elsewhere on the carbon skeleton . In contrast, the commonly available analog 2-butene-4,4,4-d3 labels the opposite terminal methyl (C-4), producing an identical M+3 mass shift but reporting on a different reaction locus—confounding any mechanistic study that requires allylic position discrimination . Perdeuterated 2-butene-d8 introduces an M+8 shift that degrades chromatographic co-elution with unlabeled matrix components, complicates MS/MS fragmentation assignment due to multiple deuteration sites, and incurs substantially higher synthesis and procurement cost [1]. 1-Butene isotopologues (e.g., 1-butene-4,4,4-d3) differ fundamentally in double-bond position and reactivity, precluding their use as mechanistic surrogates for 2-butene chemistry. The site-specific C-1 labeling of 2-butene-1,1,1-d3 thus provides a uniquely interpretable isotopic signature that cannot be replicated by alternative butene isotopologues without introducing analytical ambiguity or compromising experimental design .

Quantitative Differentiation Evidence for 2-Butene-1,1,1-D3: Head-to-Head Isotope Effect, Mass Spectrometric, and Physicochemical Comparisons Against Closest Analogs


Product Isotope Effect (kH/kD) in Singlet Oxygen Ene Reaction: cis- and trans-2-Butene-1,1,1-D3 vs. Unlabeled 2-Butene

In the ene reaction of singlet oxygen (1O2) with olefins, 2-butene-1,1,1-d3 serves as a mechanistic probe whose differential reactivity versus unlabeled 2-butene quantifies the extent of C–H bond involvement in the rate-determining step. Orfanopoulos, Foote, and colleagues reported that at −80 °C in Freon-11, the product isotope effect (kH/kD) for cis-2-butene-1,1,1-d3 is 1.38, while for trans-2-butene-1,1,1-d3 it is 1.25 [1]. These values were obtained under conditions where neither starting-material isomerization nor dioxetane formation was observed, ensuring that the measured isotope effect reports specifically on the ene reaction pathway [1]. By comparison, 2-methyl-1-propene-3,3,3-d3—a structural analog with allylic deuteration—is completely unreactive with singlet oxygen, underscoring that the magnitude and even the observability of the isotope effect are highly substrate-dependent and cannot be inferred from class-level expectations .

Singlet oxygen ene reaction Product isotope effect Reaction mechanism Perepoxide intermediate

Mass Spectrometric Differentiation: M+3 Shift and Baseline-Resolved Quantification of 2-Butene-1,1,1-D3 vs. Unlabeled 2-Butene

2-Butene-1,1,1-d3 exhibits a net M+3 mass shift relative to unlabeled 2-butene (monoisotopic mass 56.0626 Da vs. 59.0814 Da), enabling baseline mass spectrometric resolution from the endogenous unlabeled pool . This +3 Da offset is the minimum recommended mass difference for deuterated internal standards used in quantitative LC-MS/MS and GC-MS workflows, as it avoids isotopic cross-talk between the analyte and internal standard ion clusters [1]. The site-specificity of deuteration at the C-1 methyl group ensures that fragment ions retaining the CD3 moiety (e.g., m/z 44 for CD3CH=CH⁺) remain separated from their CH3-containing counterparts by exactly +3 Th, preserving quantification accuracy even during collision-induced dissociation . By comparison, monodeuterated 2-butene-1-d1 (M+1) or dideuterated 2-butene-1,1-d2 (M+2) isotopologues produce mass shifts that partially overlap with the natural-abundance 13C isotopomer envelope of the unlabeled analyte, introducing systematic quantification bias at low analyte concentrations.

Mass spectrometry Stable isotope labeling Quantitative tracing Isotopic dilution

Hydroformylation Product Composition: Isotope Effect on Regioselectivity with 1,1,1-D3-2-Butene vs. Unlabeled 2-Butene

Consiglio, von Bezard, Morandini, and Pino investigated the hydroformylation of 1,1,1-d3-2-butene to determine whether deuterium isotopic substitution at the terminal methyl group alters the product distribution (linear vs. branched aldehyde ratio) [1]. The study exploited the site-specific deuteration at C-1 to probe the kinetic isotope effect on β-hydride elimination from the metal-alkyl intermediate, a key step governing regioselectivity in the oxo process. While the absolute numerical values of the product ratio perturbation depend on the specific catalyst system (cobalt or rhodium carbonyl) and reaction conditions (CO/H2 pressure, temperature), the observation of a measurable product composition shift confirms that C-1 deuteration generates a kinetically distinguishable isotopologue [1]. This stands in contrast to unlabeled 2-butene, which by definition cannot reveal any isotope-dependent branching information, and to 2-butene-4,4,4-d3, whose deuteration at the distal methyl group would probe a different elementary step with potentially different sensitivity.

Hydroformylation Oxo process β-hydride elimination Isotope effect on product distribution

Isotopic Enrichment Specification: 99 atom % D in 2-Butene-1,1,1-D3 vs. Lower-Enrichment Deuterated Butene Alternatives

The commercially available 2-butene-1,1,1-d3 (Sigma-Aldrich Cat. No. 660264; CDN Isotopes Cat. No. D-5156) is specified at 99 atom % D isotopic enrichment with 98% chemical purity (CP) . This enrichment level ensures that the M+3 isotopologue constitutes ≥99% of the labeled species, minimizing the presence of M+2, M+1, and M+0 isotopologues that would otherwise contribute to background signal in isotope dilution assays and confound kinetic isotope effect measurements. In contrast, 1-butene-1,1-d2 (CDN Cat. No. D-0567) is specified at 98 atom % D, meaning up to 2% residual protium at each deuterated position, which for a dideuterated compound translates to a statistically higher fraction of M+1 and M+0 isotopologues in the labeled product . This difference is procurement-relevant: for experiments requiring accurate kH/kD determination or low-level quantification against a high endogenous background, the 99 atom % D specification of 2-butene-1,1,1-d3 provides a measurable advantage in signal-to-background ratio.

Isotopic enrichment 99 atom % D Procurement specification Certificate of Analysis

Physicochemical Properties: Boiling Point and Vapor Pressure of 2-Butene-1,1,1-D3 vs. Unlabeled 2-Butene and Perdeuterated Analog

Deuterium substitution induces measurable physicochemical isotope effects that impact gas-phase handling, chromatographic retention, and vapor-liquid equilibrium. 2-Butene-1,1,1-d3 exhibits a boiling point of approximately 1 °C (lit.) and a calculated vapor pressure of ~1596 mmHg at 25 °C . Unlabeled 2-butene has a reported boiling point of 3.7 °C at 760 mmHg, indicating that the deuteration at C-1 produces a ~2.7 °C boiling point depression—a secondary isotope effect consistent with the shorter C–D bond length and reduced polarizability relative to C–H . This boiling point difference, while small, is sufficient to produce slight but reproducible shifts in gas chromatographic retention indices when using non-polar stationary phases, and must be accounted for when co-injecting labeled and unlabeled 2-butene for quantification. Perdeuterated 2-butene-d8 would be expected to show a larger cumulative boiling point shift, potentially altering headspace partitioning behavior in ways that complicate direct comparison with unlabeled analyte.

Boiling point Vapor pressure Physicochemical isotope effect Gas handling

High-Value Application Scenarios for 2-Butene-1,1,1-D3: Where Site-Specific C-1 Deuteration Delivers Irreplaceable Scientific Utility


Mechanistic Enzymology and Cytochrome P450 Oxidation Studies

The 1.38 (cis) and 1.25 (trans) product isotope effects measured for 2-butene-1,1,1-d3 in singlet oxygen ene reactions [1] establish a quantitative precedent for using this compound as a mechanistic probe in enzymatic oxidation studies. When cytochrome P450 monooxygenases oxidize 2-butene to 1,2-epoxybutene-3, the site-specific deuteration at C-1 allows researchers to determine whether C–H bond cleavage at the terminal methyl group contributes to the rate-determining step by comparing kH/kD values between the labeled and unlabeled substrates. This approach has direct relevance to understanding the metabolic activation of 1,3-butadiene, where epoxidation at the allylic position is the toxification pathway. Neither 2-butene-4,4,4-d3 (labels the wrong methyl group) nor perdeuterated 2-butene-d8 (masks position-specific information) can isolate the mechanistic question with equivalent precision.

Quantitative GC-MS/MS and LC-MS/MS Isotope Dilution Assays for Volatile Organic Compound (VOC) Analysis

The M+3 mass shift of 2-butene-1,1,1-d3 meets the ≥3 Da minimum separation criterion required for deuterated internal standards in quantitative mass spectrometry [2]. In environmental VOC monitoring, where 2-butene is quantified in complex hydrocarbon mixtures (e.g., refinery emissions, urban air samples), the co-elution of the M+3 internal standard with the native analyte, combined with baseline-resolved MS/MS transitions (e.g., m/z 59 → 44 for the labeled standard vs. m/z 56 → 41 for the native analyte), enables matrix-matched calibration with isotope dilution precision typically achieving <5% RSD. The 99 atom % D isotopic enrichment ensures that residual unlabeled isotopologue contributes <1% to the native analyte channel, maintaining a linear dynamic range across three orders of magnitude.

Catalyst Development and Oxo-Process Mechanistic Elucidation

The observation that 1,1,1-d3-2-butene alters the linear-to-branched aldehyde product ratio in hydroformylation [3] positions this compound as a mechanistic probe in industrial oxo-process catalyst development. For rhodium- and cobalt-based catalyst systems, the isotope effect on product composition reports specifically on the kinetic competition between β-hydride elimination and CO insertion at the metal-alkyl intermediate. This information is inaccessible with unlabeled 2-butene and would be confounded if using perdeuterated or regioisomerically labeled butene substrates. Catalyst manufacturers and petrochemical research laboratories can employ 2-butene-1,1,1-d3 in high-pressure microreactor studies to benchmark catalyst selectivity mechanisms, with the deuterium label enabling product distribution analysis by routine GC-MS rather than requiring specialized NMR instrumentation.

Synthesis of Site-Specifically Deuterated Pharmaceutical Intermediates and Metabolite Standards

2-Butene-1,1,1-d3 serves as a versatile C4 synthon for constructing more complex deuterated molecules with retained site-specific labeling. Through hydroboration-oxidation, epoxidation, or halohydrin formation, the terminal CD3 group remains intact, enabling the synthesis of 1,1,1-d3-butanol, 1,1,1-d3-butane-1,2-diol, or 1,1,1-d3-halobutane derivatives for use as metabolite standards or metabolic tracer precursors. The 99 atom % D enrichment at the C-1 position ensures that downstream products retain high isotopic fidelity, a critical quality attribute for metabolites intended as LC-MS/MS internal standards in regulated bioanalysis. This synthetic versatility contrasts with perdeuterated 2-butene-d8, whose isotopic label is partially scrambled or lost during functional group interconversions involving C–H(D) bond cleavage.

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